molecular formula C20H18N2O4S B2456353 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide CAS No. 946246-76-0

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Cat. No. B2456353
CAS RN: 946246-76-0
M. Wt: 382.43
InChI Key: HHCZFHVWMCIUJH-UHFFFAOYSA-N
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Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide, also known as FTB, is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research fields.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, achieved through the cycloaddition between perfluorobut-2-yne dienophile and N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides, highlight the importance of F⋯O interactions in the solid state. This study provides a foundation for understanding the structural properties of compounds related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (Grudova et al., 2020).

Antimicrobial Applications

  • Research on quinoline clubbed with sulfonamide moiety synthesized compounds demonstrates their use as antimicrobial agents. This indicates potential applications in combating bacterial infections, underscoring the relevance of such compounds in medical research (Biointerface Research in Applied Chemistry, 2019).

Anticancer Applications

  • The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents is a significant area of research. These compounds, including derivatives of this compound, have shown potent cytotoxicity against various cancer cell lines, suggesting their potential as novel therapeutic agents in cancer treatment (Redda et al., 2010).

Molecular Interaction Studies

  • Studies exploring the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides reveal the compounds' inhibitory effects on hCA isoforms. This research sheds light on the biochemical pathways affected by such compounds and their potential therapeutic implications (Bruno et al., 2017).

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)22-12-4-6-15-14-16(10-11-18(15)22)21-27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,21H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCZFHVWMCIUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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